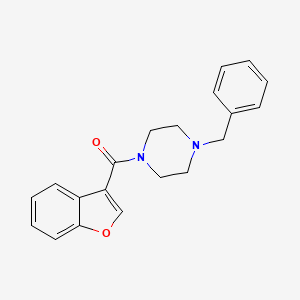
(1-Benzofuran-3-yl)(4-benzylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzofuran-3-yl)(4-benzylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzofuran-3-yl)(4-benzylpiperazin-1-yl)methanone typically involves the reaction of benzofuran derivatives with benzylpiperazine. One common method involves the reductive amination of benzofuran-3-carboxaldehyde with 4-benzylpiperazine using sodium cyanoborohydride as a reducing agent in methanol . The reaction conditions usually require a controlled temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1-Benzofuran-3-yl)(4-benzylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated benzofuran derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1-Benzofuran-3-yl)(4-benzylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel compounds with potential therapeutic applications .
Biology
Biologically, this compound has shown promise in antimicrobial and anticancer studies. It has been found to exhibit significant antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents .
Medicine
In medicine, the compound is being explored for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a valuable compound for drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of (1-Benzofuran-3-yl)(4-benzylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, its interaction with specific receptors in cancer cells can induce apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares a similar piperazine moiety and exhibits antimicrobial activity.
5-Phenyl-1-benzofuran-2-yl derivatives: These compounds have similar benzofuran structures and show antimicrobial and antioxidant activities.
Uniqueness
What sets (1-Benzofuran-3-yl)(4-benzylpiperazin-1-yl)methanone apart is its unique combination of the benzofuran and piperazine moieties, which confer a broad spectrum of biological activities.
Properties
CAS No. |
918479-60-4 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-benzofuran-3-yl-(4-benzylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H20N2O2/c23-20(18-15-24-19-9-5-4-8-17(18)19)22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2 |
InChI Key |
AFIUOXDGPVESNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=COC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















